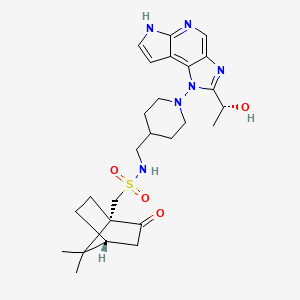
Jak1-IN-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jak1-IN-11 is a potent and selective inhibitor of Janus kinase 1 (JAK1). Janus kinase 1 is a member of the Janus kinase family, which plays a crucial role in cytokine-mediated signaling pathways. These pathways are involved in various biological processes, including immune response, inflammation, and cell growth. Inhibition of Janus kinase 1 has therapeutic potential in treating inflammatory and autoimmune diseases, as well as certain types of cancer .
Vorbereitungsmethoden
The synthesis of Jak1-IN-11 involves several steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The synthetic route typically starts with the preparation of a pyrrolopyridine core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of reagents such as halogenating agents, protecting groups, and coupling reagents. Industrial production methods may involve optimization of these synthetic steps to improve yield and purity .
Analyse Chemischer Reaktionen
Jak1-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may lead to the formation of hydroxylated derivatives, while substitution reactions may introduce different functional groups at specific positions .
Wissenschaftliche Forschungsanwendungen
Jak1-IN-11 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the structure-activity relationship of Janus kinase inhibitors. In biology, it is used to investigate the role of Janus kinase 1 in various cellular processes, including cytokine signaling and immune response. In medicine, this compound is being explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis and psoriasis. Additionally, it has applications in the pharmaceutical industry for the development of new Janus kinase inhibitors .
Wirkmechanismus
Jak1-IN-11 exerts its effects by selectively inhibiting Janus kinase 1. The compound binds to the ATP-binding site of Janus kinase 1, preventing the phosphorylation and activation of downstream signaling molecules, such as signal transducer and activator of transcription (STAT) proteins. This inhibition disrupts the Janus kinase/signal transducer and activator of transcription signaling pathway, leading to a reduction in cytokine-mediated inflammatory responses. The molecular targets and pathways involved include various cytokine receptors and their associated signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Jak1-IN-11 is unique in its high selectivity for Janus kinase 1 compared to other Janus kinase family members, such as Janus kinase 2 and Janus kinase 3. Similar compounds include other Janus kinase inhibitors like tofacitinib, ruxolitinib, and baricitinib. While these compounds also inhibit Janus kinase family members, this compound demonstrates a higher selectivity for Janus kinase 1, making it a valuable tool for studying Janus kinase 1-specific signaling pathways and for developing targeted therapies with potentially fewer off-target effects .
Eigenschaften
Molekularformel |
C26H36N6O4S |
|---|---|
Molekulargewicht |
528.7 g/mol |
IUPAC-Name |
1-[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]-N-[[1-[4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]piperidin-4-yl]methyl]methanesulfonamide |
InChI |
InChI=1S/C26H36N6O4S/c1-16(33)24-30-20-14-28-23-19(5-9-27-23)22(20)32(24)31-10-6-17(7-11-31)13-29-37(35,36)15-26-8-4-18(12-21(26)34)25(26,2)3/h5,9,14,16-18,29,33H,4,6-8,10-13,15H2,1-3H3,(H,27,28)/t16-,18-,26-/m1/s1 |
InChI-Schlüssel |
CMZLROFEPZYUSV-LBISXTPBSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)C[C@@]56CC[C@@H](C5(C)C)CC6=O)C=CN3)O |
Kanonische SMILES |
CC(C1=NC2=CN=C3C(=C2N1N4CCC(CC4)CNS(=O)(=O)CC56CCC(C5(C)C)CC6=O)C=CN3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


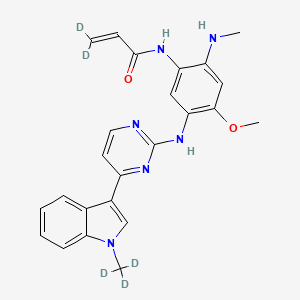
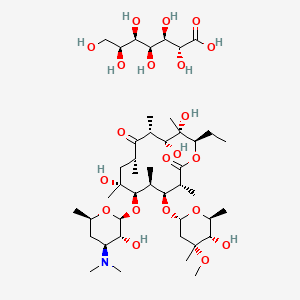
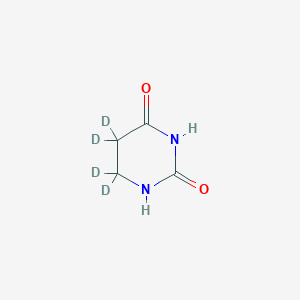
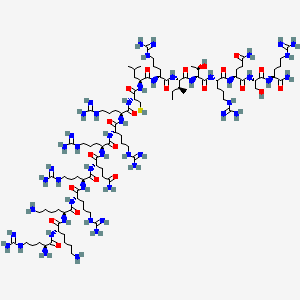
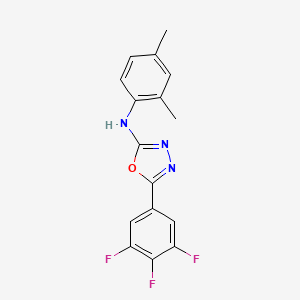
![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
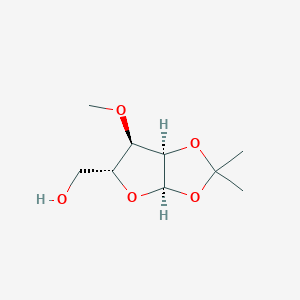
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
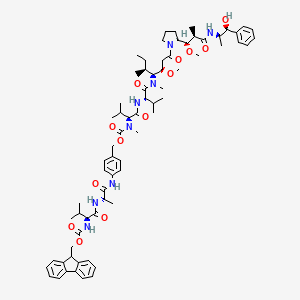
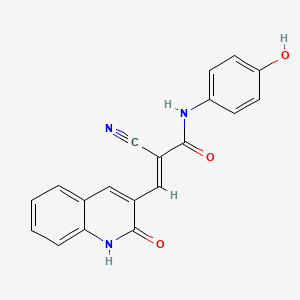
![Cyclopropyl-[4-[3-(4-pyridin-4-ylpiperidin-1-yl)propoxy]phenyl]methanone](/img/structure/B12396268.png)
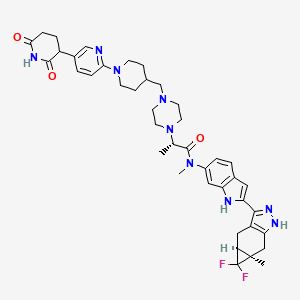
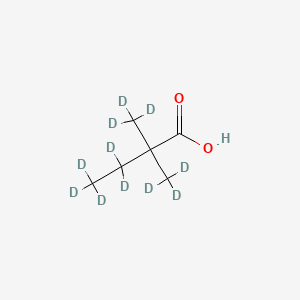
![(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-6-[[5-(1H-pyrazol-5-yl)furan-2-yl]methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B12396276.png)
